molecular formula C17H14F3N3S B11445312 N-benzyl-N-methyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-benzyl-N-methyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11445312
M. Wt: 349.4 g/mol
InChI Key: NRNPSFGDIYNPRW-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine: is a synthetic organic compound that belongs to the pyrimidine class of chemicals This compound is characterized by the presence of a benzyl group, a methyl group, a thiophene ring, and a trifluoromethyl group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    N-Benzylation and N-Methylation: The final steps involve the N-benzylation and N-methylation of the pyrimidine core using benzyl halides and methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine core or the thiophene ring, potentially leading to the formation of dihydropyrimidines or dihydrothiophenes.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidines or dihydrothiophenes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-N-methyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or anti-microbial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methyl-4-(phenyl)-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a phenyl group instead of a thiophene ring.

    N-benzyl-N-methyl-4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

N-benzyl-N-methyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both the thiophene ring and the trifluoromethyl group, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14F3N3S

Molecular Weight

349.4 g/mol

IUPAC Name

N-benzyl-N-methyl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C17H14F3N3S/c1-23(11-12-6-3-2-4-7-12)16-21-13(14-8-5-9-24-14)10-15(22-16)17(18,19)20/h2-10H,11H2,1H3

InChI Key

NRNPSFGDIYNPRW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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